molecular formula C13H14FN3S B12240512 1-(2-Fluorophenyl)-4-(1,3-thiazol-2-yl)piperazine

1-(2-Fluorophenyl)-4-(1,3-thiazol-2-yl)piperazine

Cat. No.: B12240512
M. Wt: 263.34 g/mol
InChI Key: LCSLWTWXMWYJQE-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(1,3-thiazol-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group and a thiazolyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-(1,3-thiazol-2-yl)piperazine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Piperazine Ring: The piperazine ring can be formed through the cyclization of appropriate diamines with dihaloalkanes.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-(1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-(1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-(1,3-thiazol-2-yl)piperazine can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-4-(1,3-thiazol-2-yl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(2-Bromophenyl)-4-(1,3-thiazol-2-yl)piperazine: Similar structure but with a bromine atom instead of a fluorine atom.

    1-(2-Methylphenyl)-4-(1,3-thiazol-2-yl)piperazine: Similar structure but with a methyl group instead of a fluorine atom.

Properties

Molecular Formula

C13H14FN3S

Molecular Weight

263.34 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazole

InChI

InChI=1S/C13H14FN3S/c14-11-3-1-2-4-12(11)16-6-8-17(9-7-16)13-15-5-10-18-13/h1-5,10H,6-9H2

InChI Key

LCSLWTWXMWYJQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=CS3

Origin of Product

United States

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